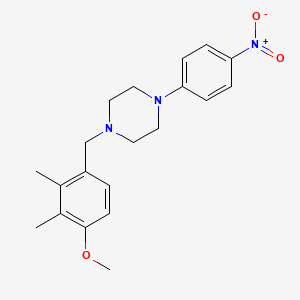![molecular formula C18H17N3O4 B5182199 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide](/img/structure/B5182199.png)
2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide is a compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. Additionally, it has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth, induction of apoptosis, and inhibition of acetylcholinesterase activity. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
For research on 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide include the development of more potent analogs, the investigation of its potential as a drug delivery system, and the study of its effects on other signaling pathways and enzymes.
Conclusion:
In conclusion, this compound is a compound that has shown potential as a therapeutic agent for the treatment of various diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has been found to exhibit anticancer and anti-inflammatory activity. However, further studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide involves the reaction of 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with ammonia to obtain the final product.
Applications De Recherche Scientifique
2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide has been studied for its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-20-16-8-7-14(25-10-17(19)22)9-15(16)18(23)21(11)12-3-5-13(24-2)6-4-12/h3-9H,10H2,1-2H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERAGRHKYUPDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=O)N)C(=O)N1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5182122.png)
![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5182148.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5182155.png)



![methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate](/img/structure/B5182181.png)

![4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182208.png)
![2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine](/img/structure/B5182216.png)
![5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5182233.png)
![4-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5182239.png)